
5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group, a dimethyl group, and a phenyl group attached to a tetrahydroquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Aromatic aldehyde: Benzaldehyde
Ketone: Acetophenone
Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Tetrahydroquinoline derivatives with reduced double bonds.
Substitution: Substituted quinoline derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoyl-2-phenylquinoline: Lacks the dimethyl and tetrahydro groups.
7,7-Dimethyl-2-phenylquinoline: Lacks the benzoyl group.
4,6,7,8-Tetrahydroquinoline: Lacks the benzoyl, dimethyl, and phenyl groups.
Uniqueness
4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the benzoyl, dimethyl, and phenyl groups, along with the tetrahydroquinoline core, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
54398-78-6 |
|---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-benzoyl-7,7-dimethyl-2-phenyl-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C24H23NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13,18,25H,14-15H2,1-2H3 |
InChI-Schlüssel |
JKVOXZICZMVPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


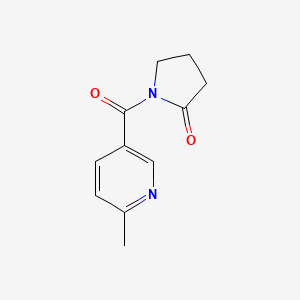
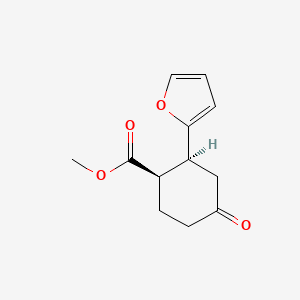

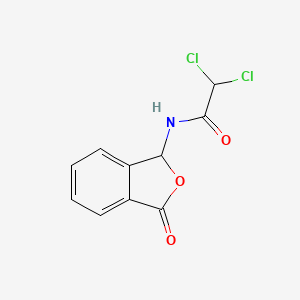
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
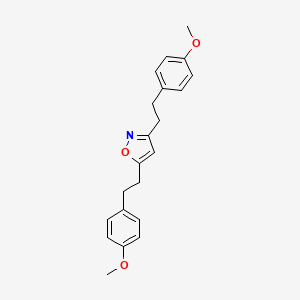
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
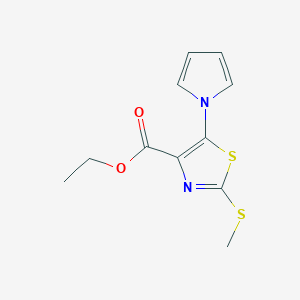
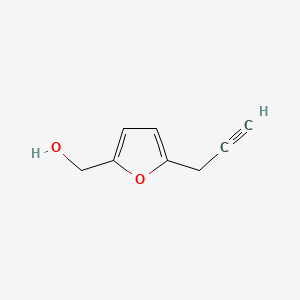



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)
